molecular formula C13H8BrClN2O3 B12444333 N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide

Cat. No.: B12444333
M. Wt: 355.57 g/mol
InChI Key: IBFJUBOHLRALOC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Bromination and Chlorination: The bromine and chlorine atoms are introduced into the benzene ring through electrophilic aromatic substitution reactions. Bromine and chlorine sources, such as bromine and chlorine gas or their respective halogenating agents, are used in the presence of a catalyst like iron(III) chloride.

    Amidation: The final step involves the formation of the benzamide structure. This is achieved by reacting the halogenated nitrobenzene derivative with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: Formation of N-(4-bromo-3-chlorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials. Its structural properties make it suitable for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The halogen atoms (bromine and chlorine) enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

These comparisons demonstrate the impact of different functional groups on the properties and applications of the compounds.

Properties

Molecular Formula

C13H8BrClN2O3

Molecular Weight

355.57 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H8BrClN2O3/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)

InChI Key

IBFJUBOHLRALOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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